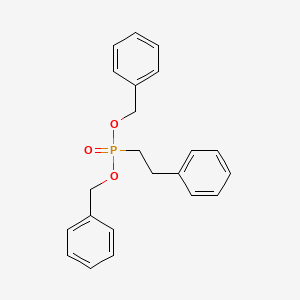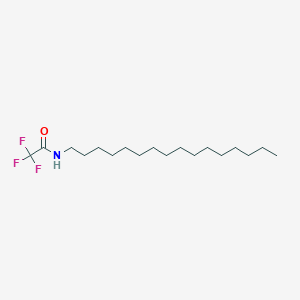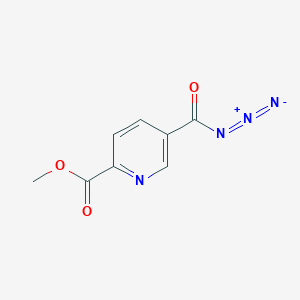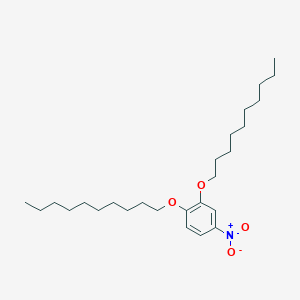![molecular formula C11H13BrClNO2 B8498834 N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide](/img/structure/B8498834.png)
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide
Übersicht
Beschreibung
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide is a synthetic organic compound characterized by the presence of a brominated phenyl ring, a hydroxyl group, and a chloroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide typically involves multiple steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Hydroxylation: The brominated phenyl compound is then subjected to hydroxylation to introduce the hydroxyl group at the 2-position.
Acetamidation: The final step involves the reaction of the hydroxylated bromophenyl compound with chloroacetyl chloride to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated phenyl compound.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(3-Chloro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide
- N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-bromo-acetamide
- N-[1-(3-Bromo-phenyl)-2-hydroxy-1-methyl-ethyl]-2-hydroxy-acetamide
Uniqueness
N-[1-(3-Bromophenyl)-2-hydroxy-1-methylethyl]-2-chloroacetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H13BrClNO2 |
|---|---|
Molekulargewicht |
306.58 g/mol |
IUPAC-Name |
N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(7-15,14-10(16)6-13)8-3-2-4-9(12)5-8/h2-5,15H,6-7H2,1H3,(H,14,16) |
InChI-Schlüssel |
YMUDVPSEDCDDMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC(=CC=C1)Br)NC(=O)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-](/img/structure/B8498770.png)

![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)




![2-[3-(2-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B8498811.png)
![4-[N-(3-pyridyl)amino]benzonitrile](/img/structure/B8498818.png)

![N-[(4-Chlorophenyl)(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B8498829.png)


